molecular formula C10H11N3O B1593408 2-Amino-5-cyano-N,3-dimethylbenzamide CAS No. 890707-29-6

2-Amino-5-cyano-N,3-dimethylbenzamide

Cat. No. B1593408
M. Wt: 189.21 g/mol
InChI Key: UOCPQZOXOQZEGV-UHFFFAOYSA-N
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Description

“2-Amino-5-cyano-N,3-dimethylbenzamide” is an organic compound . It appears as a white to light yellow crystalline powder . The compound has a molecular weight of 189.22 .


Synthesis Analysis

The synthesis of “2-Amino-5-cyano-N,3-dimethylbenzamide” involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The cyanated products of the formulae are initially obtained as copper complexes and can be decomplexed by washing with aqueous ammonia, ethylenediamine, ethylenediaminetetraacetic acid (EDTA), aqueous iron (III) chloride and can be isolated either from the aqueous solid obtained or extractively using suitable solvents .


Molecular Structure Analysis

The molecular formula of “2-Amino-5-cyano-N,3-dimethylbenzamide” is C10H11N3O . The InChI code is 1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 359.2±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.5±3.0 kJ/mol . The flash point is 171.1±27.9 °C . The index of refraction is 1.585 . The molar refractivity is 52.6±0.4 cm³ . The polar surface area is 79 Ų . The polarizability is 20.8±0.5 10^-24 cm³ . The surface tension is 56.8±5.0 dyne/cm . The molar volume is 157.0±5.0 cm³ .

Scientific Research Applications

Synthesis and Characterization

  • Improved Synthesis Approaches : Lin Xue (2013) explored improved synthesis methods for 2-Amino-5-cyano-N,3-dimethylbenzamide, using thionyl chloride instead of phosgene, achieving good yield and examining the influence of various factors on the reaction (Lin Xue, 2013).
  • Synthesis from Methylisatin : Zhang Zho (2014) reported synthesizing 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, optimizing conditions such as reaction temperature and reagents ratio (Zhang Zho, 2014).

Biological and Chemical Properties

  • Potential Antiarrhythmic Agents : D. Yung et al. (1972) synthesized derivatives of 2,6-dimethylbenzamide, including compounds structurally similar to 2-Amino-5-cyano-N,3-dimethylbenzamide, for potential use as antiarrhythmic agents (D. Yung, E. Lo, M. Vohra, 1972).
  • Apoptosis Inducers in Cancer Treatment : William E. Kemnitzer et al. (2004) identified a compound structurally related to 2-Amino-5-cyano-N,3-dimethylbenzamide as a potent apoptosis inducer, suggesting potential applications in cancer treatment (William E. Kemnitzer et al., 2004).
  • Antitumor Agents : R. Romagnoli et al. (2014) studied 2-amino thiophene derivatives, including structures related to 2-Amino-5-cyano-N,3-dimethylbenzamide, for their antiproliferative activities as novel antitumor agents (R. Romagnoli et al., 2014).

Photophysical Properties

  • Photoluminescent Materials : D. Ekinci et al. (2000) explored the electrooxidation of compounds structurally similar to 2-Amino-5-cyano-N,3-dimethylbenzamide, identifying a new class of photoluminescent materials (D. Ekinci et al., 2000).

Structural and Computational Studies

  • Structural Properties : H. Karlsen et al. (2002) examined the structural properties of N,N-dialkylaminobenzamides, relevant to understanding the properties of 2-Amino-5-cyano-N,3-dimethylbenzamide (H. Karlsen et al., 2002).
  • Computational Studies : Asmaa M. Fahim and Ehab E. Abu-El Magd (2021) conducted computational calculations on molecular imprinted polymers derived from compounds structurally related to 2-Amino-5-cyano-N,3-dimethylbenzamide (Asmaa M. Fahim, Ehab E. Abu-El Magd, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-amino-5-cyano-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCPQZOXOQZEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648915
Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyano-N,3-dimethylbenzamide

CAS RN

890707-29-6
Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890707-29-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-5-cyano-N,3-dimethyl-
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Record name Benzamide, 2-amino-5-cyano-N,3-dimethyl-
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Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-cyano-N,3-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

A flask purged with dry nitrogen was charged with palladium(II) acetate (370 mg, 1.64 mmol), 1,4-bis(diphenylphosphino)butane (850 mg, 2 mmol), activated zinc powder (500 mg, 7.64 mmol), zinc(II) cyanide (51 g, 434 mmol), and 2-amino-5-bromo-N,3-dimethylbenzamide (i.e. the product of Step A) (200 g, 820 mmol). Then freshly degassed N,N-dimethylformamide (500 mL) was added, and the mixture was heated at 130° C. for 25.5 h. Then the temperature was reduced to 95° C., and acetic acid (200 mL) was added. The mixture was sparged with nitrogen to remove hydrogen cyanide through scrubbers charged with aqueous sodium hydroxide and sodium hypochlorite solutions while cooling to room temperature. Then water (1500 mL) was added over 1.5 h, and sparging with nitrogen was continued overnight. Then the mixture was filtered, and the solids were washed with water and dried in a vacuum oven to afford the title compound as fluffy, light yellow solids, 141.5 g (90.9% yield).
Quantity
500 mL
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850 mg
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500 mg
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51 g
Type
catalyst
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200 mL
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Yield
90.9%

Synthesis routes and methods II

Procedure details

A 100-mL three-necked flask equipped with a mechanical stirrer, thermometer and condenser was charged with 2-amino-5-bromo-N,3-dimethylbenzamide (prepared by the method of Example 1) (99.1% purity, 5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g) while maintaining a flow of nitrogen through a gas inlet line connected to the condenser. The reaction mixture was stirred at room temperature, and powdered sodium cyanide (powdered just prior to use) (1.25 g, 0.024 mol, assuming 95% purity), copper(I) iodide (0.57g, 0.003 mol) and N,N′-dimethylethylenediamine (1.51 g, 0.017 mol) were added. The reaction mixture was heated to between about 138 and 140° C. for 3 h, then heated to reflux (about 155° C.), and then cooled to 23° C., and water (20 mL) was added over 5 minutes. The mixture was stirred for 30 minutes and then filtered. The solid collected was washed with water (2×10 mL), chlorobenzene (10 mL), and then dried to constant a weight in a vacuum-oven at 50° C. to give the title compound (3.3 g) as an off-white solid melting at 202-203° C.
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1.51 g
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0.57 g
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20 mL
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Synthesis routes and methods III

Procedure details

A 500-mL four-necked flask equipped with a mechanical stirrer, thermocouple, condenser and sodium hydroxide/sodium hypochlorite scrubber was charged with 2-amino-5-bromo-N,3-dimethylbenzamide (prepared by the method of Example 1) (99.1% purity, 24.1 g, 0.10 mol) and xylenes (100 g) while maintaining an atmosphere of argon through a gas inlet line connected to the condenser. The mixture was stirred at room temperature, and powdered sodium cyanide (powdered just prior to use) (6.2 g, 0.121 mol, assuming 95% purity), copper(I) iodide (2.9 g, 0.015 mol) and N,N′-dimethylethylenediamine (7.6 g, 0.085 mol) were added. Stirring was continued for an additional 15 to 20 minutes while the mixture was purged with argon, after which time the mixture was maintained under an argon atmosphere. The mixture was heated at reflux (about 140° C.), while venting through the scrubber. After 4.5 h the mixture was cooled to 25° C., water (100 mL) was added over 5 minutes, and stirring was continued for an additional 30 minutes. The mixture was filtered and the solid collected was washed with water (2×50 mL) and xylenes (50 mL), and then dried to a constant weight in a vacuum-oven at 55° C. to give the title compound (18.2 g) as an off-white solid melting at 203-204° C.
Name
sodium hydroxide sodium hypochlorite
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7.6 g
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2.9 g
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Synthesis routes and methods IV

Procedure details

A 100-mL three-necked flask equipped with a mechanical stirrer, thermometer and condenser was charged with 2-amino-5-bromo-N,3-dimethylbenzamide (prepared by the method of Example 1) (99.1% purity, 5.0 g, 0.02 mol) and chlorobenzene (20 g) while maintaining a flow of nitrogen through a gas inlet line connected to the condenser. The reaction mixture was stirred at room temperature, and powdered sodium cyanide (powdered just prior to use) (1.25 g, 0.024 mol, assuming 95% purity), copper(I) iodide (0.57 g, 0.003 mol) and N,N′-dimethylethylenediamine (1.51 g, 0.017 mol) were added. The mixture was heated at reflux (about 130° C.) for 4.5 h and then cooled to 25° C., and water (20 mL) was added over 5 minutes, and the resulting mixture was stirred for 30 minutes. The mixture was filtered, and the solid collected was washed with water (2×10 mL) and chlorobenzene (10 mL), and then dried to a constant weight in a vacuum-oven at 50° C. to give the title compound (3.6 g) as an off-white solid melting at 202-203° C.
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20 g
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1.51 g
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0.57 g
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20 mL
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Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Qin - IOP Conference Series: Materials Science and …, 2018 - iopscience.iop.org
This paper reported summary of the author's study on the synthesis of AnthranilicDiamides Insecticide. The study consist ofthree sections. This article will briefly introduce the …
Number of citations: 3 iopscience.iop.org
K Kunz, N Lui - Copper‐Mediated Cross‐Coupling Reactions, 2013 - Wiley Online Library
The palladium‐catalyzed coupling of (aryl)C‐N and (aryl)C‐O bonds has attracted tremendous attention in the area of synthetic organic chemistry over the past 15 years and was …
Number of citations: 2 onlinelibrary.wiley.com
周枫然, 韩桥, 张体强, 吴海, 曾武, 王德发 - 化学试剂, 2021 - chinareagent.com.cn
: 傅里叶变换红外光谱技术(FTIR) 具有扫描速度快, 分辨率和灵敏度较高的优点, 广泛应用于机理研究, 性能表征, 成分检测等研究领域. 根据不同的检测需求, 研究者们在使用傅里叶变换红外…
Number of citations: 4 www.chinareagent.com.cn

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